2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a molecular formula of C25H22FN5O and a molecular weight of 427.4735 . This compound belongs to the quinazolinone family, which is known for its diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux, forming benzoxazin-4-ones. Finally, treatment of benzoxazinones with ammonia solution affords the quinazolinone derivatives .
Chemical Reactions Analysis
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different substituted derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone ring.
Cycloaddition: The compound can participate in cycloaddition reactions to form complex cyclic structures.
Common reagents used in these reactions include acetic anhydride, ammonia solution, and various acid chlorides. Major products formed from these reactions are substituted quinazolinone derivatives with potential biological activities .
Scientific Research Applications
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antitumor activities, making it a valuable tool in biological research.
Medicine: Due to its diverse biological activities, it is studied for potential therapeutic applications, including anticancer and anti-inflammatory treatments.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, inhibiting their activity, and disrupting cellular processes. This leads to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one can be compared with other quinazolinone derivatives, such as:
2-substituted-4(3H)-quinazolinones: These compounds have similar biological activities but differ in their substitution patterns.
3-substituted-4(3H)-quinazolinones: These derivatives exhibit unique pharmacological properties due to variations in the substitution at the 3-position.
2,3-disubstituted-4(3H)-quinazolinones: These compounds have enhanced biological activities due to the presence of multiple substituents on the quinazolinone ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H22FN5O |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H22FN5O/c1-3-15-4-9-21-19(10-15)14(2)28-25(29-21)31-24-27-13-20-22(30-24)11-17(12-23(20)32)16-5-7-18(26)8-6-16/h4-10,13,17H,3,11-12H2,1-2H3,(H,27,28,29,30,31) |
InChI Key |
OEBCDHGAGUYDIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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